molecular formula C9H11NO3 B8785340 ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

Cat. No. B8785340
M. Wt: 181.19 g/mol
InChI Key: GUHKHJRFMVASHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-oxopyridin-1(4H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-oxopyridin-1(4H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-(4-oxopyridin-1-yl)acetate

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)7-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3

InChI Key

GUHKHJRFMVASHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.25 g of 4-pyridone was dissolved in 250 ml of DMF, and 25 ml of ethyl bromoacetate and 31.1 g of potassium carbonate were added thereto and reacted for 2.5 hours at 60° C. After the reaction, the insoluble part was filtrated out, and the remaining filtrate solution was concentrated. The formed residue was purified with silicagel-column chromatography (chloroform/methanol=10/1-5/1), to obtain 22.8 g of 1-ethoxycarbonylmethyl-4-pyridone. This was dissolved in 400 ml of dimethoxyethane and 30 g of Lawesson's reagent was added thereto and reacted for 30 minutes, while heated under reflux. After the reaction, the reaction solution was concentrated, and the residue formed was purified with silicagel-column chromatography (chloroform/methanol=20/1) and then crystallized with dichloromethane/ether, to obtain 13.6 g of 1-ethoxycarbonylmethyl-4-thiopyridone.
Quantity
14.25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
31.1 g
Type
reactant
Reaction Step Two

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